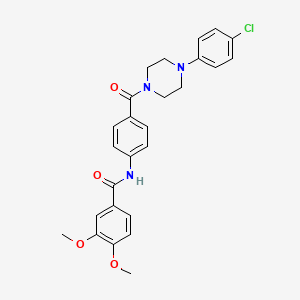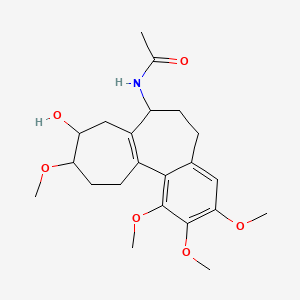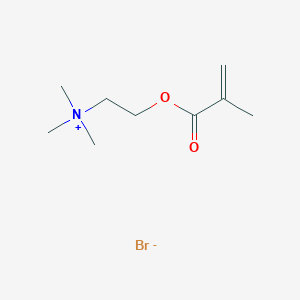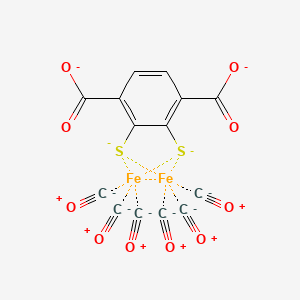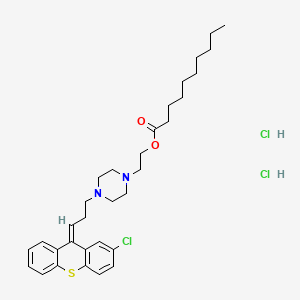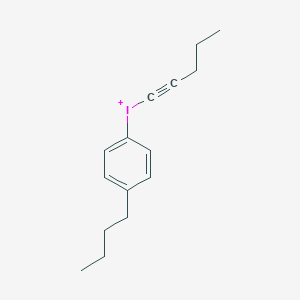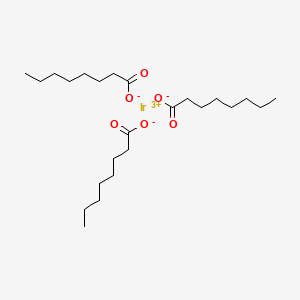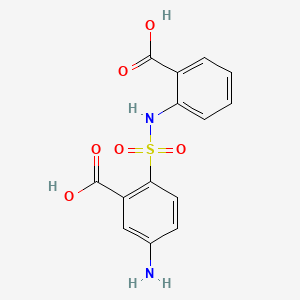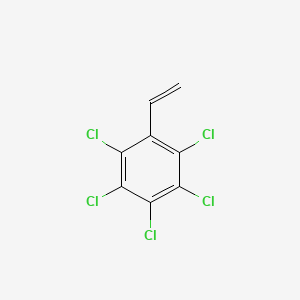![molecular formula C17H20 B13787395 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 50415-43-5](/img/structure/B13787395.png)
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacyclo[66113,6110,1302,709,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon with a unique structure characterized by multiple fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves a series of Diels-Alder reactions. These reactions are known for their ability to form complex ring structures through the cycloaddition of dienes and dienophiles. The specific conditions for these reactions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the behavior of polycyclic hydrocarbons and their reactions.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.
Industry: Its stability and reactivity make it useful in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene involves its interaction with various molecular targets. The compound’s polycyclic structure allows it to engage in multiple types of chemical interactions, such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can be compared to other polycyclic hydrocarbons, such as:
Hexacyclo[8.7.0.03,8.05,15.06,13.012,16]heptadeca-1(10),5-diene-3,8-dicarboxylic anhydride: This compound also features multiple fused rings but differs in its specific ring structure and functional groups.
Cyclohexa-1,4-diene: A simpler polycyclic hydrocarbon with fewer rings and a different reactivity profile.
The uniqueness of hexacyclo[66113,6110,1302,7
Eigenschaften
CAS-Nummer |
50415-43-5 |
|---|---|
Molekularformel |
C17H20 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2 |
InChI-Schlüssel |
KVHGVQIXSZOTQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)
